4-[(4-Methoxyphenoxy)methyl]benzohydrazide
Description
Significance of Benzohydrazide (B10538) Scaffolds in Organic and Medicinal Chemistry Research
The benzohydrazide scaffold, a key structural motif in organic and medicinal chemistry, is renowned for its versatile biological activities. thepharmajournal.combiointerfaceresearch.com This class of compounds, characterized by a benzene (B151609) ring attached to a hydrazide group (-CONHNH2), serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds and Schiff bases. thepharmajournal.comderpharmachemica.com The inherent reactivity of the hydrazide moiety allows for diverse chemical modifications, leading to the generation of large libraries of derivatives for biological screening. researchgate.net
Benzohydrazide derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, and anticonvulsant activities. thepharmajournal.com Their ability to chelate metal ions and interact with various biological targets, such as enzymes and receptors, underpins their therapeutic potential. researchgate.net The structural flexibility of the benzohydrazide framework enables chemists to fine-tune the steric and electronic properties of the molecule to enhance its bioactivity and selectivity.
Overview of Research Trajectories for 4-[(4-Methoxyphenoxy)methyl]benzohydrazide
While extensive research exists for the broader class of benzohydrazides, dedicated studies on this compound are in nascent stages. Current research trajectories are primarily focused on its synthesis and preliminary characterization. The synthesis of this compound is anticipated to follow established protocols for benzohydrazide formation, likely involving the reaction of the corresponding methyl ester, methyl 4-[(4-methoxyphenoxy)methyl]benzoate, with hydrazine (B178648) hydrate. biointerfaceresearch.comgoogle.com
Future research is expected to pivot towards exploring the potential biological activities of this specific molecule, drawing parallels from the known properties of structurally similar compounds. Given the presence of the methoxyphenoxy group, investigations into its antioxidant and enzyme inhibitory properties are logical next steps. Furthermore, its potential as a precursor for more complex heterocyclic systems or as a ligand in coordination chemistry presents additional avenues for exploration.
Scope and Research Objectives for Advanced Investigation of the Compound
To unlock the full potential of this compound, a structured and comprehensive research plan is essential. The primary objectives for its advanced investigation should include:
Optimization of Synthesis: Developing a high-yield, scalable, and cost-effective synthetic route for the compound.
Thorough Physicochemical Characterization: Comprehensive analysis using techniques such as NMR, IR, and mass spectrometry to establish a complete spectral profile. X-ray crystallography would be invaluable for elucidating its three-dimensional structure. nih.gov
Systematic Biological Screening: Evaluating the compound against a diverse panel of biological targets to identify any significant antimicrobial, anticancer, antioxidant, or enzyme inhibitory activities.
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues with modifications to the methoxyphenoxy and benzohydrazide moieties to understand how structural changes influence biological activity.
Computational Modeling: Employing molecular docking and other computational tools to predict potential biological targets and to rationalize observed structure-activity relationships.
A summary of the key research objectives is presented in the table below.
| Research Objective | Key Methodologies | Expected Outcome |
| Optimized Synthesis | Reaction condition screening, catalyst evaluation | Efficient and scalable synthetic protocol |
| Physicochemical Profiling | NMR, IR, Mass Spectrometry, X-ray Crystallography | Complete structural and physical data |
| Biological Activity Screening | In vitro assays (antimicrobial, anticancer, etc.) | Identification of lead biological activities |
| SAR Studies | Analogue synthesis and biological testing | Understanding of key structural-activity determinants |
| Computational Analysis | Molecular docking, QSAR | Prediction of biological targets and activity |
By systematically addressing these research objectives, the scientific community can gain a comprehensive understanding of the chemical and biological properties of this compound, paving the way for its potential application in various fields of chemical and medicinal science.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methoxyphenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-6-8-14(9-7-13)20-10-11-2-4-12(5-3-11)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIQVSFKISCYKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Systematic Strategies for 4 4 Methoxyphenoxy Methyl Benzohydrazide and Its Analogues
Established Synthetic Pathways for the Benzohydrazide (B10538) Core Structure
The formation of the benzohydrazide moiety is a cornerstone of synthesizing a vast array of derivatives. Several reliable methods have been established, primarily focusing on the reaction of carboxylic acid derivatives with hydrazine (B178648).
Ester Formation and Hydrazinolysis Routes for 4-[(4-Methoxyphenoxy)methyl]benzohydrazide
The most prevalent and straightforward method for preparing benzohydrazides is the hydrazinolysis of carboxylic acid esters. researchgate.netekb.eg This reaction involves the nucleophilic acyl substitution of an ester with hydrazine, typically hydrazine hydrate or anhydrous hydrazine.
The general mechanism proceeds via the nucleophilic attack of the amino group of hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an alcohol molecule (e.g., methanol or ethanol) to yield the corresponding acylhydrazide. The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate, often using an alcohol like ethanol (B145695) or methanol as a solvent. ekb.egnih.gov
For the synthesis of this compound, the immediate precursor would be a methyl or ethyl ester of 4-[(4-methoxyphenoxy)methyl]benzoic acid. The reaction involves refluxing this ester with hydrazine hydrate. The resulting benzohydrazide often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. A similar procedure is used for analogous compounds, such as the synthesis of 4-methoxybenzohydrazide from methyl 4-methoxybenzoate, which is achieved by refluxing with hydrazine hydrate in methanol for several hours. nih.gov
Table 1: Examples of Reaction Conditions for Benzohydrazide Synthesis via Hydrazinolysis
| Starting Ester | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 4-methoxybenzoate | Hydrazine hydrate | Methanol | Reflux, 6 h | 92% | nih.gov |
| Ethyl 4-[(4-methylbenzyl)oxy]benzoate | Hydrazine hydrate | Absolute Ethanol | Reflux, 10 h | 70% | |
| Methyl Salicylate | Hydrazine monohydrate | Ethanol | Reflux, 2.5 h | 98% |
Condensation Reactions in Benzohydrazide Synthesis
While hydrazinolysis builds the benzohydrazide core, condensation reactions are crucial for synthesizing its numerous analogues, particularly hydrazones. derpharmachemica.com Benzohydrazides serve as key intermediates that react with aldehydes and ketones to form Schiff bases. derpharmachemica.com This reaction involves the nucleophilic addition of the terminal -NH2 group of the benzohydrazide to the carbonyl carbon of the aldehyde or ketone. The subsequent dehydration of the resulting hemiaminal intermediate yields the final N'-substituted benzohydrazide, also known as a benzoylhydrazone. aip.org
These condensation reactions are fundamental in creating libraries of benzohydrazide derivatives for various applications. The reaction is often carried out at room temperature or with gentle heating in a suitable solvent like ethanol. researchgate.netaip.org
Catalytic Approaches and Reaction Medium Optimization
The efficiency of benzohydrazide synthesis, particularly the subsequent condensation reactions to form analogues, can be significantly influenced by catalysts and the reaction medium.
Catalysis: For condensation reactions involving benzohydrazides and carbonyl compounds, a catalytic amount of acid is often employed to enhance the reaction rate. pensoft.net Glacial acetic acid or mineral acids like hydrochloric acid can be used. nih.govderpharmachemica.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide. In some cases, base catalysts have also been explored. derpharmachemica.com
Reaction Medium: The choice of solvent is critical. Alcohols such as methanol and ethanol are commonly used as they effectively dissolve the reactants and are relatively inert under the reaction conditions. nih.govderpharmachemica.com Aqueous-alcoholic solutions are also utilized. biointerfaceresearch.com The optimization of the solvent system can lead to higher yields and easier product purification.
Alternative Methods: To accelerate the synthesis, alternative energy sources have been investigated. Microwave-assisted synthesis has emerged as a valuable technique. For instance, reacting methyl benzoate with hydrazine hydrate under microwave irradiation can reduce the reaction time from hours to minutes compared to conventional refluxing.
Targeted Synthesis of this compound
The specific synthesis of this compound requires a multi-step approach focusing on the construction of its unique ether-linked backbone before the final hydrazinolysis step.
Precursor Synthesis and Functional Group Transformations
The key precursor for the target molecule is an ester, such as methyl 4-[(4-methoxyphenoxy)methyl]benzoate . The synthesis of this intermediate involves the formation of a diaryl ether linkage. A standard and effective method for this transformation is the Williamson ether synthesis . masterorganicchemistry.comstudy.com
This process involves the reaction of a phenoxide with an alkyl halide. study.com In this specific case, the synthesis would proceed as follows:
Formation of the Phenoxide: 4-methoxyphenol is treated with a suitable base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenolic hydroxyl group and form the more nucleophilic 4-methoxyphenoxide ion. study.com
Nucleophilic Substitution: The 4-methoxyphenoxide ion is then reacted with an alkyl halide, specifically methyl 4-(bromomethyl)benzoate sigmaaldrich.com, in an SN2 reaction. The phenoxide displaces the bromide ion, forming the desired ether linkage and yielding methyl 4-[(4-methoxyphenoxy)methyl]benzoate.
Once this key ester precursor is synthesized and purified, the final functional group transformation is the hydrazinolysis reaction as described in section 2.1.1. The ester is refluxed with hydrazine hydrate in ethanol to yield the final product, this compound.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound at each synthetic step.
For the Williamson Ether Synthesis:
Solvent: Polar aprotic solvents like DMF or acetone are often preferred to solvate the cation of the base while leaving the phenoxide nucleophile reactive.
Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures should be avoided to minimize side reactions.
Stoichiometry: Using a slight excess of the alkyl halide or ensuring the complete formation of the phenoxide can drive the reaction to completion.
For the Hydrazinolysis Step:
Molar Ratio: A significant molar excess of hydrazine hydrate is commonly used to ensure the complete conversion of the ester and to act as a solvent. Ratios of ester to hydrazine hydrate can range from 1:5 to 1:10.
Reaction Time and Temperature: The reaction is typically run at the reflux temperature of the chosen solvent (e.g., ethanol). The reaction time is monitored by techniques like Thin Layer Chromatography (TLC) to determine when the starting ester has been fully consumed, which can take anywhere from 2 to 10 hours. nih.gov
Product Isolation: Yield can be enhanced by optimizing the isolation procedure. After the reaction is complete, cooling the mixture, often in an ice bath, promotes the precipitation of the benzohydrazide product. The precipitate is then collected by filtration and washed with cold water or a suitable solvent to remove excess hydrazine and other impurities. nih.gov Recrystallization from a solvent like ethanol is a final step to obtain a high-purity product.
Table 2: Key Optimization Parameters for the Synthesis of this compound
| Synthetic Step | Parameter | Strategy for Optimization | Expected Outcome |
|---|---|---|---|
| Precursor Synthesis (Etherification) | Solvent | Use of polar aprotic solvents (e.g., DMF, Acetone). | Increased reaction rate and yield. |
| Temperature | Controlled heating to balance reaction rate and minimize side products. | Improved purity and yield. | |
| Base | Selection of an appropriate base (e.g., K2CO3, NaOH) for efficient phenoxide formation. | Complete conversion of the phenol starting material. | |
| Final Step (Hydrazinolysis) | Reactant Ratio | Use of excess hydrazine hydrate (5-10 equivalents). | Drives the reaction to completion. |
| Reaction Time | Monitoring via TLC to ensure full consumption of the ester. | Maximizes product formation and prevents degradation from prolonged heating. | |
| Isolation Technique | Cooling to promote crystallization, followed by washing and recrystallization. | High purity and improved final yield. |
Design and Synthesis of Structurally Related this compound Derivatives
The molecular framework of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogues. These modifications are strategically planned to explore the chemical space around the parent molecule.
Strategic modifications to the benzoyl and phenoxy rings of the core structure are a primary approach to creating analogues. While direct modifications on this compound are not extensively documented in publicly available literature, the synthesis of closely related structures provides a clear blueprint for potential alterations. For instance, the synthesis of analogues such as 4-[(4-methylbenzyl)oxy]benzohydrazide demonstrates a common synthetic route that can be adapted. nih.govresearchgate.net This process typically begins with an ester, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate, which is then refluxed with hydrazine hydrate in a solvent like absolute ethanol to yield the desired benzohydrazide. nih.govresearchgate.net
By analogy, to introduce substituents on the benzoyl ring of the target compound, one could start with a substituted 4-(bromomethyl)benzoic acid derivative. Similarly, modifications on the phenoxy moiety would involve starting with a substituted 4-methoxyphenol. These approaches allow for the introduction of a wide range of functional groups, including halogens, alkyls, and other electron-donating or electron-withdrawing groups, to systematically probe structure-activity relationships.
The hydrazide functional group is a versatile handle for derivatization, most commonly through condensation reactions with aldehydes and ketones to form hydrazones. nih.govmdpi.com This reaction is a cornerstone in the diversification of benzohydrazide scaffolds. The general procedure involves refluxing the benzohydrazide with a variety of aldehydes or ketones in a suitable solvent, such as methanol or ethanol, often with a catalytic amount of acid (e.g., acetic acid). nih.gov
For this compound, this reaction would proceed by reacting the terminal -NH2 group of the hydrazide with the carbonyl carbon of an aldehyde or ketone, resulting in the formation of a Schiff base (C=N) linkage and the elimination of a water molecule. This method allows for the introduction of a vast array of substituted aryl, heteroaryl, or alkyl groups.
Below is a table of representative hydrazone derivatives that could be synthesized from this compound, based on common reactions reported for analogous compounds. nih.govnih.gov
Table 1: Representative Hydrazone Derivatives
| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative Name |
|---|---|
| Benzaldehyde | N'-Benzylidene-4-[(4-methoxyphenoxy)methyl]benzohydrazide |
| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-4-[(4-methoxyphenoxy)methyl]benzohydrazide |
| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-4-[(4-methoxyphenoxy)methyl]benzohydrazide |
| Pyridine-4-carbaldehyde | 4-[(4-Methoxyphenoxy)methyl]-N'-(pyridin-4-ylmethylene)benzohydrazide |
| Thiophene-2-carbaldehyde | 4-[(4-Methoxyphenoxy)methyl]-N'-[(thiophen-2-yl)methylidene]benzohydrazide |
| Acetone | 4-[(4-Methoxyphenoxy)methyl]-N'-propan-2-ylidenebenzohydrazide |
The benzohydrazide moiety serves as a valuable synthon for constructing various heterocyclic rings, which are prevalent in medicinal chemistry. The hydrazone derivatives discussed in the previous section are often key intermediates for these transformations.
One common cyclization reaction is the formation of 1,3,4-oxadiazoles. This can be achieved by the oxidative cyclization of N'-acylhydrazones, often using reagents like acetic anhydride. chemmethod.com For example, a hydrazone derived from this compound could be refluxed in acetic anhydride to yield a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring.
Another possibility is the synthesis of pyrazole derivatives. Benzohydrazides can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings. Furthermore, reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole-2-thiones, which are themselves versatile intermediates for further heterocyclic synthesis.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to reduce environmental impact and improve safety and efficiency.
A key aspect of green chemistry is the use of environmentally benign solvents. mdpi.com In the synthesis of benzohydrazides and their hydrazone derivatives, traditional volatile organic solvents can often be replaced with greener alternatives. Ethanol and methanol, which are used in the synthesis of analogous hydrazides, are considered more acceptable than many other organic solvents. nih.govnih.gov Water has also been successfully used as a solvent for the synthesis of hydrazone derivatives, significantly improving the environmental profile of the reaction. chemmethod.comchemmethod.com
Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption. chemmethod.comchemmethod.com The synthesis of 4-hydroxybenzohydrazide from its corresponding ester and hydrazine hydrate has been achieved in just 3 minutes using microwave irradiation, compared to several hours of conventional refluxing. chemmethod.comchemmethod.com This method could be directly applicable to the synthesis of this compound.
In terms of catalysis, using non-toxic, recyclable catalysts is preferred. For hydrazone synthesis, often only a catalytic amount of a weak acid like acetic acid is required. nih.gov Research into solid-supported or biodegradable catalysts, such as L-proline, for similar transformations is an active area of green chemistry. mdpi.com
Table 2: Comparison of Conventional vs. Green Synthesis Methods for Hydrazone Formation
| Method | Solvent | Catalyst | Reaction Time | Yield | Environmental Impact |
|---|---|---|---|---|---|
| Conventional Reflux | Ethanol/Methanol | Acetic Acid | 3-7 hours chemmethod.com | Good to Excellent nih.gov | Moderate |
| Microwave Irradiation | Water/Ethanol | None/Acid | 3-10 minutes chemmethod.com | High chemmethod.com | Low |
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.
The synthesis of this compound from its corresponding methyl ester and hydrazine hydrate is a relatively atom-economical reaction.
Reaction: Methyl 4-[(4-methoxyphenoxy)methyl]benzoate + Hydrazine → this compound + Methanol
In this step, the main byproduct is methanol. While methanol is a waste product, the majority of the atoms from the key reactants are incorporated into the final hydrazide product.
The subsequent formation of hydrazones from the hydrazide and an aldehyde/ketone is an example of a condensation reaction, which typically has a high atom economy.
Reaction: this compound + Aldehyde (R-CHO) → Hydrazone + Water
The only byproduct in this reaction is water, which is environmentally benign. Therefore, the atom economy is very high, limited only by the mass of the eliminated water molecule relative to the much larger mass of the desired hydrazone product. Reactions with high atom economy are inherently more efficient and generate less waste, aligning with the goals of sustainable chemistry.
Advanced Spectroscopic and Crystallographic Elucidation of 4 4 Methoxyphenoxy Methyl Benzohydrazide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial relationships of atoms can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For 4-[(4-Methoxyphenoxy)methyl]benzohydrazide, distinct signals are expected for each unique proton environment.
The aromatic protons on the benzohydrazide (B10538) ring are anticipated to appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. Similarly, the protons on the 4-methoxyphenoxy ring will also present as a pair of doublets. The methylene (B1212753) bridge protons (-O-CH₂-Ar) would be observed as a sharp singlet, as they lack adjacent protons for coupling. The methoxy (B1213986) group (-OCH₃) protons will also appear as a distinct singlet. The hydrazide protons (-CONHNH₂ ) typically manifest as broad singlets and can be exchangeable with deuterium (B1214612) oxide (D₂O). The chemical shifts for these protons can be predicted based on data from analogous structures.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CONHNH₂ | ~9.5-10.5 | Singlet (broad) | Chemical shift can vary significantly with solvent and concentration. |
| Ar-H (Benzohydrazide, ortho to C=O) | ~7.8-8.0 | Doublet | |
| Ar-H (Benzohydrazide, ortho to CH₂) | ~7.4-7.6 | Doublet | |
| Ar-H (4-Methoxyphenoxy, ortho to OCH₃) | ~6.9-7.1 | Doublet | |
| Ar-H (4-Methoxyphenoxy, ortho to O-CH₂) | ~6.8-7.0 | Doublet | |
| -O-CH₂ -Ar | ~5.0-5.2 | Singlet | |
| -OCH₃ | ~3.7-3.9 | Singlet | |
| -CONHNH₂ | ~4.5-5.0 | Singlet (broad) | Often exchanges with D₂O. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of each carbon atom.
The carbonyl carbon (C=O) of the hydrazide group is expected to be the most downfield signal, typically appearing above 160 ppm. lp.edu.uaresearchgate.net The aromatic region will show multiple signals corresponding to the protonated and quaternary carbons of the two benzene rings. The chemical shifts of these carbons are influenced by the attached substituents (-C=O, -CH₂-, -O-CH₂-, -OCH₃). The methylene bridge carbon and the methoxy carbon will appear as distinct signals in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C =O | ~163-166 | Carbonyl carbon of the hydrazide. |
| Ar-C (Quaternary, C-O of phenoxy) | ~158-160 | |
| Ar-C (Quaternary, C-OCH₃) | ~154-156 | |
| Ar-C (Quaternary, C-CH₂) | ~140-143 | |
| Ar-C (Quaternary, C-C=O) | ~132-135 | |
| Ar-C H (Benzohydrazide) | ~128-130 | Two signals expected. |
| Ar-C H (4-Methoxyphenoxy) | ~114-122 | Two signals expected. |
| -O-C H₂-Ar | ~68-72 | Methylene bridge carbon. |
| -OC H₃ | ~55-56 | Methoxy carbon. |
Two-Dimensional NMR Techniques for Complex Structures
For a molecule with multiple distinct spin systems like this compound, 2D NMR experiments are crucial for definitive structural assignment.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. It would clearly show the correlations between the ortho- and meta-protons within the benzohydrazide ring and separately within the 4-methoxyphenoxy ring, confirming their individual spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign the signals for the methylene carbon (-CH₂-), the methoxy carbon (-OCH₃), and all the protonated aromatic carbons.
The methylene protons (-CH₂-) to the quaternary carbons of both the benzoyl ring and the phenoxy ring, unequivocally linking the two major fragments.
The aromatic protons on the benzohydrazide ring to the carbonyl carbon (C=O), confirming their proximity.
The methoxy protons (-OCH₃) to the quaternary carbon of the phenoxy ring to which it is attached.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly effective at identifying polar functional groups. The spectrum of this compound would be expected to show several characteristic absorption bands.
The N-H stretching vibrations of the hydrazide group (-NHNH₂) typically appear as two distinct bands in the 3200-3400 cm⁻¹ region. researchgate.net The carbonyl (C=O) stretching of the amide group (Amide I band) is a strong, sharp absorption expected around 1640-1680 cm⁻¹. lp.edu.uaias.ac.in The N-H bending vibration (Amide II band) is found near 1550-1620 cm⁻¹. Furthermore, the asymmetric and symmetric C-O-C stretching vibrations of the ether linkage are characteristic and appear in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretching (Hydrazide) | 3200 - 3400 | Medium, often two bands |
| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretching (CH₂, OCH₃) | 2850 - 3000 | Medium to Weak |
| C=O Stretching (Amide I) | 1640 - 1680 | Strong |
| N-H Bending (Amide II) | 1550 - 1620 | Medium to Strong |
| Aromatic C=C Stretching | 1450 - 1600 | Medium, multiple bands |
| C-O-C Asymmetric Stretching (Ether) | 1230 - 1270 | Strong |
| C-O-C Symmetric Stretching (Ether) | 1020 - 1060 | Medium |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FTIR, as it is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the carbon skeleton.
Strong signals are expected for the aromatic ring breathing modes, which are often prominent in the Raman spectra of benzene derivatives around 1000 cm⁻¹. rsc.orghmdb.ca The symmetric C=C stretching vibrations within the aromatic rings would also be easily detectable. While the polar C=O and N-H groups that are strong in the IR spectrum are typically weaker in the Raman spectrum, their presence can still be confirmed. The analysis of benzohydrazide itself has shown characteristic Raman bands that would be expected to be present in the spectrum of this derivative. rsc.orghmdb.ca
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of novel compounds through fragmentation analysis. For this compound and its derivatives, mass spectrometry provides definitive confirmation of their molecular formula and offers insights into their structural integrity.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For a compound like this compound, HRMS can distinguish its exact mass from other molecules with the same nominal mass.
For comparison, the closely related analogue, 4-[(4-methylbenzyl)oxy]benzohydrazide (C15H16N2O2), has a calculated [M+H]+ ion at m/z 257.1283, which was experimentally found to be 257.1284, demonstrating the precision of HRMS. nih.govresearchgate.net Another derivative, 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide (C22H19N3O4), showed a calculated [M+H]+ ion at m/z 390.1446 and was found at 390.1448. nih.gov These examples underscore the utility of HRMS in confirming the molecular formula of newly synthesized derivatives.
Table 1: Predicted and Experimental HRMS Data for Benzohydrazide Analogues
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Source |
| 4-[(4-Methylbenzyl)oxy]benzohydrazide | C15H16N2O2 | 257.1283 | 257.1284 | nih.govresearchgate.net |
| 4-[(4-Methylbenzyl)oxy]-N′-[(thiophen-2-yl)methylidene]benzohydrazide | C20H18N2O2S | 351.1159 | 351.1162 | nih.gov |
| 4-[(4-Methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide | C22H19N3O4 | 390.1446 | 390.1448 | nih.gov |
This table is populated with data from analogous compounds to illustrate the application of HRMS.
Fragmentation Pathways and Structural Confirmation
Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are powerful tools to study the fragmentation pathways of molecules. The fragmentation pattern provides a structural fingerprint, helping to confirm the connectivity of atoms within the molecule.
For This compound , the fragmentation is expected to occur at the most labile bonds, primarily the ether linkage, the amide bond, and the N-N bond of the hydrazide moiety. Based on the fragmentation of related benzohydrazide and aroylhydrazone derivatives, a plausible fragmentation pathway can be proposed. nih.govmdpi.com
A common fragmentation pattern for benzohydrazides involves the cleavage of the N-N bond and the C-N bond. For instance, in the mass spectrum of N'-(4-methoxybenzylidene)benzohydrazide , the protonated molecular ion [M+H]+ was the base peak, and its fragmentation provided structural confirmation. mdpi.com Similarly, derivatives of 4-methoxybenzoylhydrazone show a characteristic fragment at m/z 135, corresponding to the 4-methoxybenzoyl cation. nih.gov
A proposed fragmentation pathway for this compound would likely involve the following key steps:
Initial Ionization: Formation of the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺.
Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the ether oxygen, leading to the formation of a stable tropylium-like ion or a phenoxy radical.
Amide Bond Cleavage: Fission of the C(O)-NH bond, a common fragmentation pathway for amides.
N-N Bond Cleavage: Cleavage of the hydrazide N-N bond.
Formation of Key Fragments: The generation of characteristic ions such as the 4-methoxybenzoyl cation (m/z 135) and the 4-methoxyphenoxymethyl cation.
Table 2: Plausible Mass Fragments for this compound
| Fragment Ion (m/z) | Proposed Structure |
| 272 | [M]⁺˙ |
| 135 | [C8H7O2]⁺ (4-methoxybenzoyl cation) |
| 123 | [C7H7O2]⁺ (4-methoxyphenoxy cation) |
| 107 | [C7H7O]⁺ (methoxyphenyl cation) |
| 92 | [C6H4O]⁺ |
| 77 | [C6H5]⁺ (phenyl cation) |
This table represents a predictive fragmentation pattern based on the principles of mass spectrometry and data from related structures.
X-ray Crystallography for Absolute Stereochemistry and Supramolecular Architecture
X-ray crystallography provides unparalleled, definitive proof of molecular structure in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. It also reveals how molecules are arranged in a crystal lattice, offering crucial information about intermolecular interactions that dictate the material's properties.
Single Crystal X-ray Diffraction Analysis of this compound and its Analogues
Single crystal X-ray diffraction analysis of a suitable crystal of this compound would yield its precise three-dimensional structure. While the specific crystal structure for the title compound is not found in the surveyed literature, extensive studies on its analogues provide a strong basis for understanding its structural characteristics.
For example, the crystal structure of 4-[(4-methylbenzyl)oxy]benzohydrazide has been determined, revealing key conformational features. nih.govresearchgate.net In this analogue, the central phenyl ring of the benzoyl moiety forms a significant dihedral angle with the 4-methylbenzyl group. nih.govresearchgate.net Similarly, the crystal structure of 4-methoxybenzohydrazide has been elucidated, showing a nearly planar conformation of the benzoylhydrazide group. nih.gov The analysis of various substituted benzohydrazides demonstrates that the core benzohydrazide moiety often adopts a relatively planar geometry to maximize conjugation. nih.goviucr.org It is anticipated that this compound would exhibit similar structural motifs, with the benzohydrazide portion being relatively planar and the phenoxymethyl (B101242) group adopting a specific orientation relative to the central phenyl ring.
Table 3: Crystallographic Data for Analogous Benzohydrazide Derivatives
| Compound | Crystal System | Space Group | Key Dihedral Angle (°C) | Source |
| 4-[(4-Methylbenzyl)oxy]benzohydrazide | Monoclinic | P21/c | 66.39(3) (between phenyl rings) | nih.govresearchgate.net |
| 4-Methoxybenzohydrazide | Orthorhombic | P212121 | - | nih.gov |
| 2,6-Dichlorobenzohydrazide | Monoclinic | P21/n | - | iucr.org |
| 2,4-Dichlorobenzohydrazide | Monoclinic | P21/c | - | iucr.org |
This table presents crystallographic data for closely related compounds to infer the likely structural properties of the title compound.
Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Packing
The supramolecular architecture of benzohydrazide derivatives is predominantly governed by a network of hydrogen bonds. The hydrazide functional group (-CONHNH2) is an excellent hydrogen bond donor (N-H) and acceptor (C=O and -NH2), leading to the formation of robust and often complex hydrogen-bonding networks. nih.gov
In the crystal structure of 4-[(4-methylbenzyl)oxy]benzohydrazide , molecules are linked by N—H···N and N—H···O hydrogen bonds, creating a two-dimensional supramolecular structure. nih.govresearchgate.net Similarly, the crystal packing of 4-methoxybenzohydrazide is stabilized by intermolecular N—H···O and N—H···N hydrogen bonds. nih.gov These interactions are crucial in dictating the physical properties of the solid material, such as melting point and solubility. For this compound, it is expected that the hydrazide moiety will be the primary site for hydrogen bonding, leading to the formation of dimers, chains, or more complex three-dimensional networks. The ether oxygens might also participate as weak hydrogen bond acceptors.
Conformational Analysis in the Solid State
The conformation of a molecule in the solid state is a result of the balance between intramolecular steric and electronic effects and the stabilizing forces of intermolecular interactions in the crystal lattice. For this compound, the key conformational features would be the torsion angles defining the orientation of the 4-methoxyphenoxy group relative to the central benzene ring and the conformation of the hydrazide group.
In the analogue 4-[(4-methylbenzyl)oxy]benzohydrazide , the central phenyl ring is rotated with respect to the carbohydrazide (B1668358) moiety by 28.49(6)°. nih.govresearchgate.net This twist from planarity is likely a consequence of optimizing crystal packing and hydrogen bonding. nih.gov It is common for aroylhydrazones to adopt an E-configuration about the C=N bond, and the amide linkage often prefers an anti conformation. The flexibility of the ether linkage in this compound allows for multiple possible conformations in solution, but in the solid state, one specific conformation will be "frozen out" in the crystal lattice, dictated by the most stable packing arrangement.
Computational and Theoretical Investigations of 4 4 Methoxyphenoxy Methyl Benzohydrazide
Molecular Docking Simulations for Ligand-Target Interactions
Identification of Key Interacting Residues and Binding Site CharacteristicsAs no docking studies have been reported, there is no information available on the key amino acid residues or the characteristics of binding sites that would interact with 4-[(4-Methoxyphenoxy)methyl]benzohydrazide.
While computational studies exist for structurally related benzohydrazide (B10538) and hydrazone derivatives, the strict focus of this article on "this compound" prevents the inclusion of data from these other compounds. Further research and publication are required to provide the specific computational and theoretical data requested for this molecule.
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, stability, and interactions with the surrounding environment.
Dynamics of this compound in Solution Environments
To understand the conformational flexibility of this compound, MD simulations would be performed in various solvent environments, such as water and dimethyl sulfoxide (DMSO), to mimic experimental conditions. These simulations would reveal how the solvent molecules interact with the compound and influence its three-dimensional structure. Key parameters that would be analyzed include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.
Radius of Gyration (Rg): To evaluate the compactness of the molecule.
Solvent Accessible Surface Area (SASA): To determine the exposure of the molecule to the solvent.
These analyses would provide a comprehensive picture of the dynamic behavior and conformational landscape of this compound in solution.
Protein-Ligand Complex Dynamics
MD simulations are also crucial for studying the interactions between a ligand, such as this compound, and a target protein. These simulations can elucidate the stability of the protein-ligand complex and the key interactions that govern binding. By placing the docked complex in a simulated physiological environment, researchers can observe the dynamic changes in both the protein and the ligand. Important aspects to be investigated would include:
Binding Site Stability: Analysis of the RMSD of the ligand within the protein's binding pocket.
Intermolecular Interactions: Monitoring of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions over time.
Conformational Changes: Observing any induced-fit effects in the protein upon ligand binding.
Such studies are instrumental in understanding the mechanism of action of potential drug candidates and in the rational design of more potent molecules.
Advanced Computational Methods for Intermolecular Interactions
Beyond the dynamic picture provided by MD simulations, other advanced computational methods can offer a more detailed and quantitative understanding of the intermolecular interactions that are critical for molecular recognition and crystal packing.
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in crystal structures. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, a unique surface is generated for each molecule.
The Hirshfeld surface can be mapped with various properties, such as dnorm (normalized contact distance), to highlight regions of close intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of non-covalent interactions. For this compound, this analysis would reveal the relative contributions of interactions such as:
H···H contacts
O···H/H···O contacts
C···H/H···C contacts
N···H/H···N contacts
This information is vital for understanding the forces that drive the packing of molecules in the solid state and can provide insights into polymorphism and crystal engineering.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijcrt.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. ijcrt.org
For a series of benzohydrazide derivatives, a QSAR study would involve the following theoretical steps:
Data Set Preparation: A collection of benzohydrazide analogs with experimentally determined biological activities would be compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors, representing different aspects of the molecular structure (e.g., electronic, steric, hydrophobic, and topological properties), would be calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a predictive model that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.
A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives of this compound.
Despite extensive research, specific biological activity data for the chemical compound "this compound" is not available in the public domain. Scientific literature details the biological activities of many related benzohydrazide derivatives, but studies focusing solely on this particular compound, including its antimicrobial and antioxidant effects, have not been published.
Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and mechanistic studies for "this compound" as the primary research has not been conducted or is not publicly accessible.
General information about the potential activities of the broader class of benzohydrazide compounds can be found in various medicinal chemistry journals. These studies indicate that compounds with a benzohydrazide core structure frequently exhibit a range of biological effects, including antibacterial, antifungal, and antioxidant properties. However, the specific nature and potency of these activities are highly dependent on the particular substituents attached to the benzohydrazide scaffold. Without direct experimental data for "this compound," any discussion of its biological profile would be speculative and would not adhere to the strict, data-driven requirements of the requested article.
Researchers interested in the biological activities of this specific compound would need to undertake its synthesis and subsequent in vitro and in vivo evaluations. Such studies would be necessary to generate the specific data points required to populate the detailed sections outlined in the user's request, including its efficacy against various pathogens, its radical scavenging capabilities, and the mechanisms underlying these potential activities.
Investigation of Biological Activities and Underlying Mechanisms Non Clinical Context
Enzyme Inhibition Studies
The benzohydrazide (B10538) moiety is a versatile pharmacophore, and its derivatives have been extensively studied for their enzyme inhibitory potential.
Benzohydrazide derivatives have been identified as a promising class of urease inhibitors. researchgate.net Urease, an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, is implicated in various pathological conditions, including urinary tract infections and peptic ulcers. acgpubs.org The inhibition of this enzyme is a key therapeutic strategy.
Studies on a variety of benzohydrazide derivatives have demonstrated significant in vitro urease inhibitory activity, with some compounds showing potency greater than the standard inhibitor, thiourea. nih.govsigmaaldrich.com For instance, a series of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives showed urease inhibition with IC50 values ranging from 13.33 to 251.74 µM, compared to thiourea's IC50 of 21.14 µM. mdpi.com Kinetic analyses of active benzohydrazide compounds have revealed both competitive and non-competitive modes of enzyme inhibition. researchgate.netnih.gov The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the phenyl ring significantly influence the inhibitory potential. mdpi.com
| Compound | IC50 (µM) | Reference |
|---|---|---|
| N'-(4-chlorobenzylidene)-4-(tert-butyl)benzohydrazide | 13.33 ± 0.58 | mdpi.com |
| N'-(4-hydroxybenzylidene)-4-(tert-butyl)benzohydrazide | 15.21 ± 0.87 | mdpi.com |
| Thiourea (Standard) | 21.14 ± 0.425 | mdpi.com |
| Compound 36 (dichloro and methoxy (B1213986) substituted benzohydrazide) | 0.87 ± 0.31 | nih.govsigmaaldrich.com |
The epidermal growth factor receptor (EGFR) is a key player in cell signaling pathways that regulate cell proliferation and survival. researchgate.net Its over-expression or mutation is a hallmark of many cancers, making it a prime target for anticancer drug development. researchgate.net Benzohydrazide derivatives have been investigated as potential EGFR kinase inhibitors.
A series of novel benzohydrazide derivatives containing dihydropyrazoles were synthesized and evaluated for their antiproliferative activity and EGFR inhibition. nih.gov Several of these compounds exhibited potent EGFR inhibitory activity, with IC50 values in the nanomolar range, comparable to the positive control, erlotinib. nih.gov For example, one of the most potent compounds in the series demonstrated an EGFR inhibition IC50 value of 0.08 µM. nih.gov These findings suggest that the benzohydrazide scaffold can be effectively utilized in the design of novel EGFR inhibitors. nih.gov
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Benzohydrazide-dihydropyrazole derivative H20 | 0.08 | nih.gov |
| Erlotinib (Standard) | 0.03 | nih.gov |
| Compound 16 (hydrazone with methylsulfonylbenzene) | 0.20 | tandfonline.com |
| Compound 20 (hydrazone with methylsulfonylbenzene) | 0.19 | tandfonline.com |
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. mdpi.com Their dysregulation is associated with numerous pathological conditions, including arthritis, cardiovascular diseases, and cancer metastasis. mdpi.com The development of MMP inhibitors is therefore of significant therapeutic interest.
Research into N-acyl hydrazones, a class of compounds structurally related to benzohydrazides, has identified them as new non-zinc-binding MMP-13 inhibitors. nih.gov One hit compound from a virtual screening study, an N-acyl hydrazone, showed an IC50 value of 14.6 µM against MMP-13 with selectivity over other MMPs. nih.gov This indicates that the hydrazone scaffold holds potential for the development of selective MMP inhibitors. nih.gov
| Compound | IC50 (µM) | Reference |
|---|---|---|
| N-acyl hydrazone derivative 13 | 14.6 | nih.gov |
| N-acyl hydrazone derivative 11 | 91 | nih.gov |
| N-acyl hydrazone derivative 12 | 105 | nih.gov |
Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, leading to the formation of advanced glycation end products (AGEs). researchgate.net The accumulation of AGEs is implicated in the pathogenesis of diabetes-related complications, neurodegenerative diseases, and aging. researchgate.net Compounds with antiglycation activity can potentially mitigate these detrimental processes.
Benzohydrazide derivatives have been reported to possess significant antiglycation activity. nih.govresearchgate.net A study on a series of 4-methoxybenzoylhydrazones demonstrated varying degrees of antiglycation activity, with some compounds showing IC50 values lower than the standard, rutin. researchgate.net For example, one derivative exhibited an IC50 value of 216.52 µM, compared to rutin's IC50 of 294.46 µM. researchgate.net The structure-activity relationship studies indicated that the number and position of substituents on the benzohydrazide core are crucial for their inhibitory activity. researchgate.net
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 4-Methoxybenzoylhydrazone derivative 1 | 216.52 | researchgate.net |
| Rutin (Standard) | 294.46 ± 1.50 | researchgate.net |
| Benzimidazole derivative 10 | 182.30 ± 1.20 | jksus.org |
| Nimesulide | 330.56 ± 2.90 | nih.gov |
Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. mdpi.com The inhibition of MAO-A and MAO-B is a well-established strategy for the treatment of depression and neurodegenerative diseases such as Parkinson's disease. mdpi.com Hydrazide and hydrazine (B178648) derivatives have a long history as MAO inhibitors. mdpi.com
Numerous studies have explored the MAO inhibitory potential of various hydrazone derivatives. For instance, a series of 1-substituted-2-phenylhydrazone derivatives were synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B. nih.gov Some of these compounds were found to be potent and selective inhibitors of hMAO-A, with IC50 values in the nanomolar range. nih.gov Kinetic and docking studies have provided insights into the binding interactions of these inhibitors with the active site of the enzyme. nih.gov
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Hydrazone derivative 2a | 0.342 | mdpi.comnih.gov |
| Hydrazone derivative 2b | 0.028 | mdpi.comnih.gov |
| Dantrolene-like hydrazone 9 | 0.68 | nih.gov |
| Dantrolene-like phenylhydrazone 20 | 0.81 | nih.gov |
Other Select Biological Activities Explored
Beyond specific enzyme inhibition, the broader class of hydrazide and hydrazone derivatives has been investigated for a range of other biological activities. These include potential anticancer mdpi.comresearchgate.net, antibacterial mdpi.com, and neurological effects. For example, some quinoline-based hydrazide-hydrazone compounds have shown cytotoxic effects against neuroblastoma and breast cancer cell lines. mdpi.com Additionally, certain resveratrol (B1683913) methoxy derivatives, which share some structural similarities, have demonstrated anti-platelet activity. researchgate.netmdpi.com Furthermore, derivatives of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline have been evaluated as GABA uptake inhibitors, suggesting a potential role in modulating neurotransmission. nih.gov These diverse findings underscore the versatility of the hydrazide scaffold in medicinal chemistry research.
Anti-inflammatory Effects (Mechanistic Investigations)
Antitubercular Activity (In Vitro Investigations)
The search for new antitubercular agents is a global health priority. The benzohydrazide moiety is a key feature of isoniazid, a first-line antitubercular drug, which has spurred the investigation of other benzohydrazide derivatives. In vitro studies on a series of related compounds have been conducted to assess their activity against Mycobacterium tuberculosis. While specific data for 4-[(4-Methoxyphenoxy)methyl]benzohydrazide is limited, a closely related analog, 4-methoxy-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide, has been evaluated. The activity of such compounds is typically determined by their minimum inhibitory concentration (MIC) against the H37Rv strain of M. tuberculosis. The structural similarity suggests that this compound may warrant further investigation in this area.
Antimalarial Activity
The global challenge of malaria and the emergence of drug-resistant strains of Plasmodium falciparum necessitate the discovery of novel antimalarial compounds. Benzohydrazide derivatives have been explored for their potential in this regard. The mechanism of action for some antimalarial drugs involves the inhibition of heme detoxification in the parasite. While there is a general interest in this class of compounds for antimalarial drug discovery, specific in vitro activity data, such as the half-maximal inhibitory concentration (IC50) against P. falciparum, for this compound is not currently available in published research.
Other Receptor/Pathway Modulation Studies (e.g., as chemical probes)
Beyond its potential antimicrobial and anti-inflammatory activities, this compound may have applications as a chemical probe to investigate various biological receptors and pathways. The specific structural features of the molecule, including the methoxy-substituted phenoxy and benzohydrazide moieties, could allow it to interact with a range of biological targets. However, specific studies detailing its use as a chemical probe or its modulation of other specific receptors or pathways have not been identified in the available scientific literature.
Cellular and Molecular Basis of Biological Effects (Non-Clinical, Non-Human)
Understanding the cellular and molecular basis of a compound's biological effects is crucial for its development as a potential therapeutic agent or research tool. For this compound, this level of investigation is still in its nascent stages.
Insights into Cellular Targets and Pathways
Based on the activities of related benzohydrazide derivatives, potential cellular targets for this compound can be hypothesized. In the context of inflammation, these could include enzymes like COX and signaling pathways such as the NF-κB pathway, which is central to the inflammatory response. For antitubercular activity, the target is likely related to the synthesis of the mycobacterial cell wall, similar to isoniazid's mechanism of action which involves the inhibition of mycolic acid biosynthesis. However, without direct experimental evidence, these remain speculative targets for this compound.
Gene Expression and Protein Modulation Studies
To date, there are no publicly available studies that have specifically examined the effects of this compound on gene expression or protein modulation. Such studies, often employing techniques like microarray analysis or proteomics, would be invaluable in elucidating the compound's mechanism of action and identifying its primary cellular targets and off-target effects.
Structure Activity Relationship Sar Analysis of 4 4 Methoxyphenoxy Methyl Benzohydrazide Derivatives
Impact of Substituent Electronic and Steric Properties on Biological Activity
While direct SAR data for 4-[(4-Methoxyphenoxy)methyl]benzohydrazide is unavailable, studies on analogous benzohydrazide (B10538) derivatives provide valuable insights into how electronic and steric factors influence biological activity. The biological activities of these compounds, including antiglycation, antimicrobial, and antitumor effects, are significantly modulated by the nature and position of substituents on the aromatic rings. nih.govthepharmajournal.com
For instance, in a series of 4-methoxybenzoylhydrazones evaluated for antiglycation activity, the presence of hydroxyl (-OH) groups on the benzylidene ring was found to be a critical determinant of potency. nih.gov The number and placement of these electron-donating groups directly impact the compound's ability to inhibit protein glycation. This suggests that for derivatives of this compound, the introduction of electron-donating groups on either the benzoyl or the phenoxymethyl (B101242) moiety could be a promising strategy to enhance certain biological activities.
Conversely, the introduction of electron-withdrawing groups, such as nitro (-NO2) or halo (e.g., -Cl, -Br), has been shown to influence other biological activities like antimicrobial and antitumor effects in different benzohydrazide series. mdpi.comnih.govresearchgate.net For example, in a study of 4-methyl-N'-(substituted-benzylidene)benzohydrazides, a derivative with a 3,5-dibromo substitution exhibited the highest antibacterial activity. researchgate.net
Steric properties also play a crucial role. In a series of tosylated acyl hydrazide derivatives, increasing steric hindrance on the substituted benzylidene ring was found to reduce interactions with target enzymes, thereby decreasing biological activity. mdpi.com This indicates that bulky substituents on the aromatic rings of this compound might be detrimental to its potential biological effects.
A summary of substituent effects on the antiglycation activity of representative 4-methoxybenzoylhydrazone derivatives is presented below.
| Compound ID | Substituent on Benzylidene Ring | IC50 (µM) for Antiglycation Activity | Reference |
| 1 | 2,3,4-Trihydroxy | 216.52 ± 4.2 | nih.gov |
| 6 | 2,4-Dihydroxy | 227.75 ± 0.53 | nih.gov |
| 7 | 3,4-Dihydroxy | 242.53 ± 6.1 | nih.gov |
| 11 | 4-Hydroxy | 287.79 ± 1.59 | nih.gov |
| 4 | 2,5-Dihydroxy | 307.1 ± 6.08 | nih.gov |
| 2 | 2,4,6-Trihydroxy | 394.76 ± 3.35 | nih.gov |
| 5 | 3,5-Dihydroxy | 420.40 ± 3.3 | nih.gov |
| 14 | 3-Bromo | 649.18 ± 18.5 | nih.gov |
| 15 | 4-Chloro | 748.71 ± 7.8 | nih.gov |
| Standard | Rutin | 294.46 ± 1.50 | nih.gov |
Positional Isomerism and Activity Modulation (e.g., 2-Methoxy vs 4-Methoxy)
Specific studies comparing positional isomers of this compound, such as a 2-methoxy versus a 4-methoxy derivative on the phenoxy ring, are not available. However, research on other substituted benzohydrazides underscores the critical importance of substituent positioning.
In the context of antiglycation activity of 4-methoxybenzoylhydrazones, the relative positions of hydroxyl groups on the benzylidene ring significantly alter efficacy. For example, a compound with 2,4-dihydroxy substitution showed potent activity (IC50 = 227.75 µM), whereas a 3,5-dihydroxy substituted analogue was considerably less active (IC50 = 420.40 µM). nih.gov This highlights that even with the same number of identical substituents, their placement can lead to dramatic differences in biological response, likely due to variations in their ability to form intramolecular hydrogen bonds or interact with the biological target. nih.gov
Similarly, in a series of isopropylquinazolinones evaluated for tyrosinase inhibition, moving a methyl group from the ortho to the para position on a phenyl substituent resulted in reduced activity. nih.gov This again emphasizes the sensitivity of biological activity to the spatial arrangement of functional groups.
These findings suggest that for derivatives of this compound, the position of the methoxy (B1213986) group on the phenoxy ring (e.g., 2-methoxy, 3-methoxy, or 4-methoxy) would likely have a profound impact on the molecule's conformational properties and its interactions with biological targets, thereby modulating its activity.
Pharmacophore Elucidation and Optimization Strategies
No pharmacophore models have been specifically developed for this compound derivatives due to the lack of dedicated research. However, the general pharmacophoric features of related benzohydrazides can be inferred from various studies.
The benzohydrazide moiety (-CONHNH-) itself is a key structural element, often involved in binding to biological targets through hydrogen bonding. mdpi.com The general structure can be seen as comprising a central hydrazide linker connecting two aromatic systems. Each of these components can be systematically modified to optimize activity.
Based on studies of related compounds, key optimization strategies would likely involve:
Modification of the Aromatic Rings: Introducing various substituents (e.g., hydroxyl, methoxy, halogens) at different positions to modulate electronic and steric properties. For example, to enhance antiglycation activity, introducing multiple hydroxyl groups on the phenoxymethyl ring could be a viable strategy. nih.gov
Bioisosteric Replacement: Replacing the ether linkage (-O-) in the phenoxymethyl group with other linkers (e.g., -S-, -CH2-, -NH-) could alter the molecule's flexibility and binding geometry.
Hydrazone Formation: Condensing the hydrazide with various aldehydes or ketones to form hydrazones is a common strategy to expand the chemical space and introduce new interaction points. nih.govrsc.org The resulting N'-benzylidenebenzohydrazide scaffold often exhibits enhanced biological activities.
The table below summarizes the key structural components of a generic benzohydrazide derivative that could be targeted for optimization.
| Structural Component | Potential Modifications | Rationale for Optimization |
| Benzoyl Ring | Introduction of electron-donating or -withdrawing groups. | To modulate electronic properties and target interactions. |
| Hydrazide Linker | Acylation, formation of hydrazones. | To introduce new functional groups and interaction sites. |
| Phenoxymethyl Moiety | Substitution on the phenoxy ring, replacement of the ether linkage. | To alter steric and electronic properties and conformational flexibility. |
Correlation between Computational Predictions and Experimental SAR Data
While no computational studies have been reported for this compound, molecular docking and other computational methods are frequently used to rationalize the experimental SAR data of related benzohydrazide derivatives.
For example, in a study on 3-hydroxypyridin-4-one derivatives bearing a benzohydrazide group as tyrosinase inhibitors, molecular docking was used to visualize the binding mode of the most potent inhibitor within the enzyme's active site. nih.govrsc.org These computational results helped to explain the experimental observation that this compound was a competitive inhibitor. nih.gov
Similarly, for a series of hydrazones with potential antitumor activity, molecular docking studies were conducted to explore the binding modes and structural requirements for activity against various cancer-related enzymes like COX-2, EGFR, and HER2. nih.gov
These examples demonstrate a common workflow in medicinal chemistry where experimental screening identifies active compounds, and computational modeling is then employed to understand the underlying molecular interactions. This synergy between experimental and computational approaches is crucial for guiding the rational design of more potent and selective analogues. For the this compound scaffold, future research would undoubtedly benefit from such an integrated approach to elucidate its SAR and identify its potential biological targets.
Exploration of Chemical Space Through Derivatization of 4 4 Methoxyphenoxy Methyl Benzohydrazide
Synthesis and Biological Evaluation of Hydrazone Derivatives
Hydrazones are a significant class of compounds characterized by the azomethine group (>C=N-NH-). The synthesis of hydrazone derivatives from 4-[(4-Methoxyphenoxy)methyl]benzohydrazide is a straightforward and common derivatization strategy.
The general synthesis involves the condensation reaction between the parent benzohydrazide (B10538) and a wide range of aldehydes or ketones. mdpi.com This reaction is typically carried out by refluxing the two reactants in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., acetic acid or trifluoroacetic acid) to facilitate the reaction. nih.govheteroletters.org The resulting hydrazone precipitates from the solution upon cooling or can be isolated after solvent evaporation. nih.gov This method allows for the introduction of various substituted aryl or alkyl groups into the final molecule, creating a library of derivatives.
Hydrazone derivatives of analogous benzohydrazides have been evaluated for a variety of biological activities. For instance, a series of 4-methoxybenzoylhydrazones demonstrated significant antiglycation activity. nih.govresearchgate.net Glycation is a non-enzymatic process implicated in diabetic complications, and inhibitors of this process are of therapeutic interest. researchgate.net Several of these hydrazone compounds showed more potent activity than the standard inhibitor, rutin. nih.gov The biological activity is often dependent on the nature and position of substituents on the aldehyde-derived portion of the molecule. nih.gov
Beyond antiglycation, hydrazone derivatives are explored for other biological properties. Studies on various hydrazones have revealed potential antifungal, anti-inflammatory, and antimicrobial activities. mdpi.commdpi.comresearchgate.netnih.gov For example, certain hydrazones have been tested against fungal species like Candida and Trichosporon, with some compounds showing promising minimum inhibitory concentrations (MICs). mdpi.comnih.gov
Table 1: Antiglycation Activity of Selected 4-Methoxybenzoylhydrazone Derivatives
| Compound | Substituent on Aldehyde | IC₅₀ (µM) |
|---|---|---|
| 1 | 2,4-Dihydroxyphenyl | 227.75 ± 0.53 nih.gov |
| 2 | 2,5-Dihydroxyphenyl | 242.53 ± 6.1 nih.gov |
| 3 | 3,4-Dihydroxyphenyl | 289.58 ± 2.64 nih.gov |
| 4 | 4-Hydroxyphenyl | 307.1 ± 6.08 nih.gov |
| 5 | Phenyl | 420.40 ± 3.3 nih.gov |
Integration into Diverse Heterocyclic Systems Derived from Benzohydrazides
The hydrazide and hydrazone functionalities are valuable synthons for the construction of various heterocyclic rings. These reactions significantly expand the chemical diversity derivable from the this compound scaffold.
Hydrazide-hydrazone derivatives can undergo a series of heterocyclization reactions to yield new heterocyclic compounds. nih.gov For example, they can serve as precursors for five-membered heterocycles like:
Oxadiazoles: Cyclization of N-acylhydrazones, which can be formed from the parent hydrazide, can lead to 1,3,4-oxadiazole (B1194373) derivatives.
Thiazolidinones: The reaction of hydrazones with thioglycolic acid is a well-established method for synthesizing 4-thiazolidinones. researchgate.net
Azetidinones: 2-Azetidinones (β-lactams) can be synthesized through the reaction of hydrazones with chloroacetyl chloride in the presence of a base like triethylamine. researchgate.net
Furthermore, hydrazide-hydrazones can be utilized in reactions to form larger ring systems. For instance, they can react with α,β-unsaturated carbonyl compounds, which can then be cyclized to form pyridone derivatives. researchgate.net The reaction of a hydrazide-hydrazone with malononitrile (B47326) can also lead to the synthesis of substituted pyridine (B92270) derivatives. nih.gov These transformations highlight the utility of the initial benzohydrazide as a building block for accessing a wide array of complex molecular architectures.
Formation of Metal Complexes with this compound Analogues as Ligands
The hydrazide moiety and its hydrazone derivatives possess nitrogen and oxygen donor atoms that can effectively coordinate with metal ions, acting as chelating ligands. This property allows for the synthesis of a variety of metal complexes with potentially interesting chemical and biological properties.
Analogous hydrazide and thiohydrazide ligands have been used to synthesize complexes with transition metals such as copper(II), iron(III), manganese(II), nickel(II), and cobalt(II). nih.govresearchgate.netnih.govresearchgate.net The synthesis of these complexes typically involves the reaction of the hydrazide or hydrazone ligand with a corresponding metal salt (e.g., chloride or acetate (B1210297) salt) in a suitable solvent like ethanol or methanol. nih.gov
The resulting metal complexes exhibit diverse coordination geometries, which are influenced by the nature of the metal ion and the ligand. Spectroscopic and analytical data for analogous complexes suggest geometries such as square planar and octahedral. nih.govnih.gov For example, studies on complexes of N'-[(4-methoxy)thiobenzoyl]benzoic acid hydrazide suggest a square planar structure for a Cu(II) complex and an octahedral structure for Mn(II) and Fe(III) complexes. nih.gov The coordination often involves the carbonyl oxygen and the azomethine nitrogen of the hydrazone, forming stable chelate rings.
These metal complexes have been investigated for their biological activities. For instance, some manganese(II) and iron(III) complexes of a thiobenzoyl benzoic acid hydrazide have been shown to inhibit the proliferation of human colon carcinoma (HT-29) cells. nih.gov The chelation of the metal ion can significantly alter the biological properties of the organic ligand. researchgate.net
Table 2: Geometry of Metal Complexes with Analogous Hydrazide Ligands
| Metal Ion | Ligand Type | Proposed Geometry | Reference |
|---|---|---|---|
| Cu(II) | N'-[(4-methoxy)thiobenzoyl]benzoic acid hydrazide | Square Planar | nih.gov |
| Mn(II) | N'-[(4-methoxy)thiobenzoyl]benzoic acid hydrazide | Octahedral | nih.gov |
| Fe(III) | N'-[(4-methoxy)thiobenzoyl]benzoic acid hydrazide | Octahedral | nih.gov |
| Cu(II) | 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | Octahedral | nih.gov |
Prodrug and Bioconjugate Design Rationales (Conceptual, Non-Clinical)
The chemical structure of this compound and its derivatives lends itself to conceptual applications in prodrug and bioconjugate design, aiming to improve pharmacokinetic properties or enable targeted delivery.
Prodrug Design: A prodrug is an inactive compound that is converted into an active drug within the body. The hydrazide or hydrazone moiety can be incorporated into a prodrug design strategy. nih.gov For molecules with poor membrane permeability due to high hydrophilicity, masking these functional groups can enhance oral absorption. The hydrazide group itself could be part of a larger molecule, designed to be cleaved by enzymes in the body to release an active pharmacological agent. For example, the N-N bond in the hydrazide could be a target for metabolic cleavage. Conversely, the hydrazide could be derivatized, for instance, by acylation, to create a prodrug that is later hydrolyzed to regenerate the parent hydrazide if it were the active compound.
Bioconjugate Design: Bioconjugation involves linking a molecule to a larger biomolecule, such as a protein, antibody, or polymer. The hydrazone linkage is a widely used tool in bioconjugation chemistry due to its relative stability and specific formation. The hydrazide group of this compound can react with an aldehyde or ketone group that has been introduced into a carrier molecule. This reaction forms a stable hydrazone bond, effectively tethering the small molecule to the larger carrier. This strategy could be conceptually applied to:
Targeted Drug Delivery: Attaching the molecule to an antibody that specifically recognizes cancer cells.
Improving Pharmacokinetics: Conjugating the molecule to a polymer like polyethylene (B3416737) glycol (PEG) to increase its half-life in circulation.
These design rationales are conceptual and would require extensive non-clinical research to validate their feasibility and effectiveness for any specific therapeutic application.
Advanced Research Applications and Future Perspectives for 4 4 Methoxyphenoxy Methyl Benzohydrazide
Development as Molecular Probes for Biological Systems
The development of molecular probes is crucial for visualizing and understanding complex biological processes. The structure of 4-[(4-Methoxyphenoxy)methyl]benzohydrazide contains key features that suggest its potential as a scaffold for such probes. The benzohydrazide (B10538) moiety is a versatile functional group known for its ability to chelate metal ions and participate in hydrogen bonding. pensoft.net This characteristic is fundamental for designing probes that can detect specific metal ions or interact with biological targets like enzymes. pensoft.net
The hydrazide group (-CONHNH₂) is also chemically reactive and can be readily conjugated to fluorescent tags, biotin, or other reporter molecules. This adaptability allows for the creation of customized probes for various bio-imaging and detection assays. Furthermore, the entire molecule, with its ether linkage and aromatic rings, can be systematically modified to fine-tune its physicochemical properties, such as solubility, membrane permeability, and target specificity, which are critical for effective molecular probes.
Contribution to Lead Compound Discovery (Non-Clinical Context)
In the realm of medicinal chemistry, the identification of novel lead compounds is the first step toward developing new therapeutic agents. Benzohydrazide derivatives have been recognized as "potential pharmacophores" or lead compounds due to their wide spectrum of biological activities. biointerfaceresearch.comthepharmajournal.com This class of compounds has demonstrated significant potential in various non-clinical studies.
Research on structurally related compounds underscores the promise of the benzohydrazide scaffold. For instance, numerous benzoylhydrazone derivatives have shown interesting bioactivities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antituberculosis effects. nih.gov Specifically, a series of 4-methoxybenzoylhydrazones, which share the methoxybenzoylhydrazide core with the titular compound, were synthesized and evaluated for their antiglycation potential. nih.govresearchgate.net Glycation is a process implicated in diabetic complications and aging. nih.gov Several of these derivatives exhibited potent antiglycation activity, with some showing higher efficacy than the standard, rutin. nih.govresearchgate.netnih.gov These findings suggest that this compound could serve as a valuable starting point for developing inhibitors of advanced glycation end-product (AGEs) formation.
The diverse biological activities reported for various benzohydrazide derivatives are summarized in the table below, highlighting the therapeutic areas where this class of compounds has shown promise.
| Biological Activity | Compound Class/Derivative | Research Finding | Reference(s) |
| Antiglycation | 4-Methoxybenzoylhydrazones | Several derivatives showed potent inhibition of protein glycation, with IC50 values ranging from 216.52 to 748.71 µM. | nih.govresearchgate.netnih.gov |
| Anticancer | Benzohydrazide derivatives containing dihydropyrazoles | Compound H20 showed potent antiproliferative activity against four cancer cell lines and potent EGFR inhibition (IC50 = 0.08 µM). | nih.gov |
| Anticancer | 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives | Compounds H4 and H19 were identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4) and selectively inhibited cancer cell growth. | nih.gov |
| Antimicrobial | Benzohydrazide-pyrazole derivatives | Compounds 6b, 6c, and 6d demonstrated remarkable antibacterial and antifungal activities against tested microorganisms. | researchgate.net |
| Anticonvulsant | NN-dialkylaminoalkoxy-2-oxoindole-3-ylidene benzohydrazide derivatives | Compound VIIb protected over 80% of mice against chemically induced convulsions. | thepharmajournal.com |
| MAO-A/B Inhibition | N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides | Compound 3o was the most potent inhibitor of MAO-A (IC50 = 1.54 µM), and compound 3s was the most potent inhibitor of MAO-B (IC50 = 3.64 µM). | mdpi.com |
This table is based on research on structurally related benzohydrazide derivatives, not on this compound itself.
Role in Chemical Biology Tool Development
Chemical biology relies on small molecules to perturb and study biological pathways. The structural attributes of this compound make it a suitable starting point for the development of such chemical tools. The reactive hydrazide group can be utilized to synthesize libraries of derivatives through condensation reactions with various aldehydes and ketones, enabling the rapid exploration of structure-activity relationships. nih.govresearchgate.net
This synthetic tractability allows for the creation of tailored molecules designed to interact with specific biological targets. For example, by incorporating specific recognition motifs, derivatives of this compound could be developed as selective inhibitors for particular enzymes or as modulators of receptor function. The core structure, featuring two aromatic rings connected by a flexible ether-methylene bridge, provides a three-dimensional scaffold that can be optimized to fit into the binding pockets of protein targets. nih.gov The development of such tools can provide invaluable insights into protein function and disease mechanisms.
Future Directions in Synthetic Chemistry and Biological Activity Enhancement for this compound
Future research on this compound is likely to focus on two key areas: advancing synthetic methodologies and enhancing its biological activity through structural modification.
From a synthetic chemistry perspective, there is an opportunity to employ modern, more efficient techniques. For instance, microwave-assisted synthesis has been successfully used for preparing benzohydrazide derivatives, leading to significantly reduced reaction times and improved yields compared to conventional heating methods. pensoft.net Applying such green chemistry principles to the synthesis of this compound and its derivatives would be a significant step forward.
For the enhancement of biological activity, systematic structure-activity relationship (SAR) studies will be crucial. These studies would involve synthesizing a library of analogues by modifying different parts of the molecule. Based on research into related compounds, several strategies could be employed: mdpi.comnih.gov
Substitution on the Aromatic Rings: Introducing various electron-donating or electron-withdrawing groups onto either the benzohydrazide or the phenoxy ring could modulate the electronic properties and binding interactions of the molecule.
Modification of the Linker: Altering the length and flexibility of the ether-methylene linker could optimize the orientation of the two aromatic systems, potentially leading to a better fit with a biological target.
Derivatization of the Hydrazide: Condensing the hydrazide with a wide range of aldehydes or ketones can generate a diverse set of hydrazones, a class of compounds known for a broad spectrum of biological activities. nih.govnih.gov
Improving Metabolic Stability: In drug discovery, metabolic stability is a key parameter. If a metabolic "soft spot" is identified, targeted modifications, such as the incorporation of deuterium (B1214612) atoms, could be made to enhance the compound's pharmacokinetic profile. researchgate.net
The table below outlines potential future research directions for this compound.
| Research Area | Specific Approach | Potential Outcome |
| Synthetic Chemistry | Microwave-assisted synthesis | Faster reactions, higher yields, and environmentally friendly process. |
| Biological Activity Enhancement | SAR studies via substitution on aromatic rings | Improved potency and selectivity for biological targets. |
| Biological Activity Enhancement | Modification of the ether-methylene linker | Optimized binding affinity and conformational profile. |
| Lead Optimization | Introduction of deuterium at metabolically liable sites | Enhanced metabolic stability and improved pharmacokinetic properties. |
Q & A
Basic: What are the typical synthetic routes for preparing 4-[(4-Methoxyphenoxy)methyl]benzohydrazide, and how are reaction conditions optimized?
Answer:
The compound is synthesized via a condensation reaction between a substituted benzohydrazide and an aldehyde derivative. A standard protocol involves:
- Step 1: Reacting 4-methoxybenzohydrazide (or a precursor) with 4-methoxyphenoxy aldehyde in a 1:1 molar ratio.
- Step 2: Using a methanol/chloroform solvent system (1:1 v/v) with catalytic acetic acid under reflux for 5–6 hours .
- Step 3: Recrystallization from methanol or ethanol to purify the product.
Optimization includes adjusting solvent polarity (e.g., DMF for poor solubility), temperature (reflux vs. room temperature), and catalyst concentration (e.g., sulfuric acid for accelerated kinetics) . Yield improvements (e.g., from 70% to 91%) are achieved by monitoring reaction progress via TLC or LC-MS .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- FT-IR: Confirms functional groups (e.g., NH stretch at 3205–3323 cm⁻¹, C=O at ~1618 cm⁻¹) .
- NMR (¹H/¹³C): Identifies aromatic proton environments (δ 6.89–8.02 ppm for aryl-H) and methoxy groups (δ ~3.8 ppm) .
- X-ray crystallography: Resolves molecular geometry and hydrogen-bonding networks. SHELX software is used for structure refinement, particularly for handling twinned data or disorder .
- LC-MS/EI-MS: Validates molecular weight (e.g., [M+1]+ at 425.8) .
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Answer:
Discrepancies (e.g., unexpected tautomeric forms or hydrogen-bonding motifs) require:
- Multi-technique validation: Cross-check IR/NMR with X-ray data to confirm functional group assignments.
- DFT calculations: Compare experimental bond lengths/angles with quantum-mechanical models .
- Temperature-dependent studies: Assess conformational flexibility via variable-temperature NMR or crystallography .
- SHELX refinement: Use disorder modeling (PART instructions) to resolve ambiguous electron density .
Advanced: What strategies improve the compound’s crystallinity for structural studies?
Answer:
- Solvent screening: Test polar (DMF/water) vs. non-polar (hexane/ethyl acetate) systems for slow evaporation.
- Co-crystallization agents: Add stoichiometric co-formers (e.g., carboxylic acids) to stabilize lattice interactions .
- Seeding: Introduce microcrystals to induce controlled nucleation.
- Cryocooling: Mitrate thermal motion artifacts during X-ray data collection .
Advanced: How can reaction mechanisms for derivative synthesis be elucidated?
Answer:
- Kinetic studies: Monitor intermediate formation via stopped-flow NMR or in-situ IR.
- Isotopic labeling: Use ¹³C-labeled aldehydes to track hydrazone formation via LC-MS .
- Computational modeling: Apply DFT to map energy profiles for condensation steps .
- Trapping experiments: Quench reactions at intervals to isolate intermediates (e.g., Schiff base adducts) .
Advanced: What methodologies are used to study structure-activity relationships (SAR) for bioactivity?
Answer:
- Analog synthesis: Modify substituents (e.g., methoxy → ethoxy, chloro) and compare bioassay results .
- Molecular docking: Screen derivatives against target proteins (e.g., enzymes) using AutoDock Vina.
- QSAR modeling: Correlate electronic parameters (Hammett σ) or logP values with activity data .
- In vitro assays: Test cytotoxicity (MTT assay) or enzyme inhibition (IC₅₀ determination) .
Advanced: How are thermal stability and decomposition profiles analyzed?
Answer:
- TGA/DSC: Determine decomposition onset temperatures (e.g., 180–220°C) and enthalpy changes.
- Mass spectrometry (EI-MS): Identify volatile fragments during pyrolysis.
- In-situ PXRD: Monitor phase transitions under controlled heating .
Advanced: How can researchers address low yields in large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
